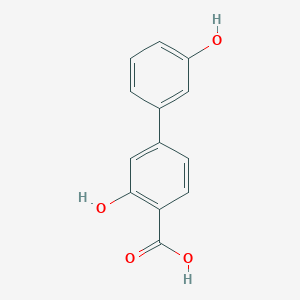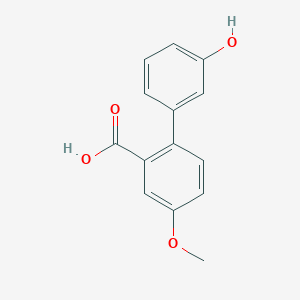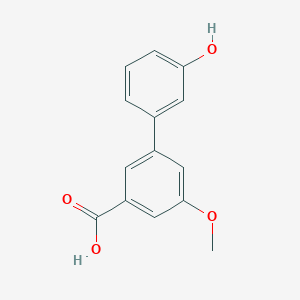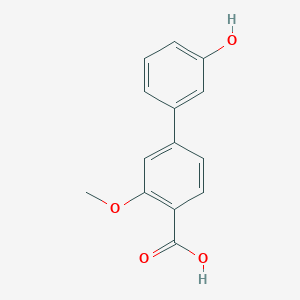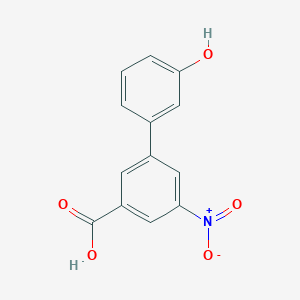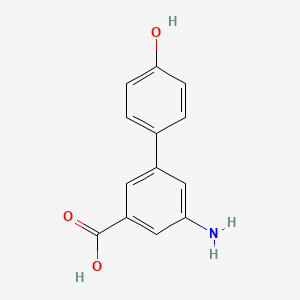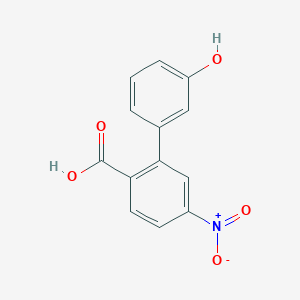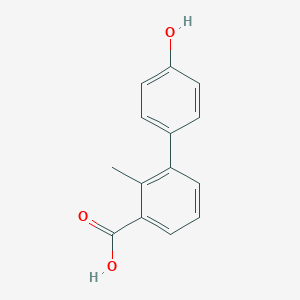
3-(4-Hydroxyphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxyphenyl)-2-methylbenzoic acid, commonly referred to as 3-HPMA, is a phenolic compound found in nature. It is a major component of the essential oil of the plant species Rosmarinus officinalis, commonly known as rosemary. It is also found in the essential oils of other plants, such as Thymus vulgaris and Salvia sclarea. 3-HPMA has been studied extensively in recent years due to its potential medicinal properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
作用機序
The exact mechanism of action of 3-HPMA is not yet fully understood. However, it is believed that 3-HPMA exerts its medicinal properties by modulating the activity of certain enzymes, such as cytochrome P450, and by interacting with various receptors, such as PPAR-gamma. It is also believed to have an effect on cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
In vitro studies have shown that 3-HPMA has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to have an effect on the expression of certain genes, including those involved in the regulation of inflammation, apoptosis, and cell proliferation. In addition, 3-HPMA has been found to modulate the activity of certain enzymes, such as cytochrome P450, and to interact with various receptors, such as PPAR-gamma.
実験室実験の利点と制限
The use of 3-HPMA in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in various concentrations, such as 95%. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively weak compound and can be easily degraded by oxygen and other reactive compounds.
将来の方向性
The potential medicinal properties of 3-HPMA have been studied extensively in recent years, but there is still much to be learned. Future research should focus on elucidating the exact mechanism of action of 3-HPMA and exploring its potential therapeutic applications. In addition, further studies should be conducted to determine the optimal concentration of 3-HPMA for various applications. Finally, further research should be conducted to identify potential interactions between 3-HPMA and other compounds.
合成法
3-HPMA can be synthesized through various chemical methods. The most commonly used method is the Fischer indole synthesis, which involves the reaction of aniline and 3-methoxy-4-hydroxybenzaldehyde in the presence of a catalyst. This method has been used to synthesize 3-HPMA in various concentrations, such as 95%.
科学的研究の応用
3-HPMA has been studied extensively in recent years due to its potential medicinal properties. In vitro studies have shown that 3-HPMA has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and Multiple Sclerosis. In addition, 3-HPMA has been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
特性
IUPAC Name |
3-(4-hydroxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-12(3-2-4-13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNRKCTYODXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688715 |
Source


|
| Record name | 4'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-26-3 |
Source


|
| Record name | 4'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

